Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester 1-Stearoyl-2-lauroyl-rac-glycerol is a diacylglycerol containing stearic acid at the sn-1 position and lauric acid at the sn-2 position. It is a substrate for the rat diacylglycerol lipase DDHD2.1

Brand Name: Vulcanchem
CAS No.:
VCID: VC7829956
InChI: InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Molecular Formula: C33H64O5
Molecular Weight: 540.9 g/mol

Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester

CAS No.:

Cat. No.: VC7829956

Molecular Formula: C33H64O5

Molecular Weight: 540.9 g/mol

* For research use only. Not for human or veterinary use.

Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester -

Specification

Molecular Formula C33H64O5
Molecular Weight 540.9 g/mol
IUPAC Name (2-dodecanoyloxy-3-hydroxypropyl) octadecanoate
Standard InChI InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3
Standard InChI Key HNXBFGYKBOUTRR-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl octadecanoate, reflects its glycerol-based backbone with stearic acid (C18:0) esterified at the primary hydroxyl and lauric acid (C12:0) at the secondary position, leaving a free hydroxyl group at the tertiary carbon. Its theoretical molecular formula is C₃₃H₆₄O₆, derived from the sum of stearic acid (C₁₈H₃₆O₂), lauric acid (C₁₂H₂₄O₂), and glycerol (C₃H₈O₃), minus two water molecules from esterification .

PropertyValueSource Analogue
Molecular FormulaC₃₃H₆₄O₆Derived from
Molecular Weight580.9 g/molCalculated from
SMILESOCC(OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCAdapted from
InChIKeyNot reported

Stereochemical Considerations

The compound’s sn-2 lauroyl and sn-1 stearoyl configuration mirrors the stereospecificity observed in natural diacylglycerols, which often influence enzymatic recognition and metabolic fate . For example, 1-stearoyl-2-lauroyl-rac-glycerol (DG(18:0/12:0/0:0)), a related diacylglycerol, serves as a substrate for DDHD2 lipase in rats, highlighting the importance of acyl chain positioning in biological activity .

Synthesis and Isolation

Enzymatic and Chemical Synthesis

While no direct synthesis protocols exist for this compound, analogous diacylglycerols are typically produced via:

  • Enzymatic transesterification: Lipases such as Candida antarctica catalyze acyl group transfer between triglycerides and glycerol under mild conditions .

  • Chemical acylation: Protecting group strategies enable selective esterification of glycerol’s hydroxyl groups. For instance, the benzylidene acetal method protects the sn-1 and sn-3 positions, allowing sn-2 acylation before deprotection and subsequent stearoylation .

Purification Challenges

The compound’s high molecular weight (≈580 g/mol) and structural flexibility complicate crystallization, as seen in PubChem entries where 3D conformer generation is disallowed for similar-sized molecules . Reverse-phase HPLC with evaporative light scattering detection (ELSD) is commonly employed for purifying such lipids, leveraging differences in acyl chain hydrophobicity .

Physicochemical Properties

Solubility and Phase Behavior

Based on analogs like 1-stearoyl-2-lauroyl-rac-glycerol, the compound is expected to exhibit:

  • Limited aqueous solubility: ≈0.5 mg/mL in PBS (pH 7.2), necessitating organic solvents like DMSO (30 mg/mL) or ethanol (0.25 mg/mL) for stock solutions .

  • Thermotropic mesophases: Differential scanning calorimetry (DSC) of similar diacylglycerols shows broad melting transitions between 30–50°C, reflecting heterogeneous acyl chain packing .

Spectroscopic Characterization

  • IR spectroscopy: Strong ester C=O stretches near 1740 cm⁻¹ and hydroxyl O-H stretches ≈3450 cm⁻¹ .

  • ¹H NMR: Downfield shifts for glycerol backbone protons (δ 4.1–4.3 ppm) adjacent to ester groups, with lauroyl chain methylenes at δ 1.2–1.6 ppm .

Biological Relevance and Applications

Metabolic Pathways

The compound’s structure suggests susceptibility to lipase-mediated hydrolysis. Rat DDHD2 lipase cleaves the sn-1 stearoyl group from 1-stearoyl-2-lauroyl-rac-glycerol at rates exceeding 20 nmol/min/mg protein, releasing free stearic acid and 2-lauroylglycerol . This implies potential roles in intracellular lipid signaling or energy metabolism.

Membrane Biophysics

Mixed-chain diacylglycerols modulate membrane curvature and fusion. Molecular dynamics simulations predict that the lauroyl chain (C12:0) increases lipid disorder, while the stearoyl chain (C18:0) stabilizes bilayer regions, creating phase-separated domains .

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